molecular formula C19H27N3O2 B5533026 2-isobutyl-8-[(2-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

2-isobutyl-8-[(2-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5533026
M. Wt: 329.4 g/mol
InChI Key: STDXXJICOFCMTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspirodecanones involves multi-step chemical processes that can vary based on the desired substituents. The compound of interest might be synthesized through routes similar to those described for related molecules, such as the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were prepared for screening as antihypertensive agents. These syntheses typically involve Michael addition reactions, cyclization steps, and modifications to introduce specific functional groups like the 2-methylpyridin-3-yl carbonyl moiety (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspirodecanones, including our compound, is characterized by a spiro arrangement that incorporates two nitrogen atoms within the ring system. This structural feature contributes to the molecule's three-dimensional conformation and impacts its chemical reactivity and interaction with biological targets. The specific arrangement and substitution patterns on the diazaspiro[4.5]decan-3-one core are crucial for the molecule's biological activities and are often explored through X-ray crystallography and NMR spectroscopy to understand their conformational preferences (Smith et al., 2016).

Chemical Reactions and Properties

Diazaspirodecanones undergo various chemical reactions based on their functional groups. The presence of carbonyl and amine groups within the structure allows for reactions such as condensation, nucleophilic addition, and cyclization. These reactions can be utilized to further modify the molecule or to explore its reactivity towards the development of derivatives with enhanced or altered biological activities.

Physical Properties Analysis

The physical properties of diazaspirodecanones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments, which is critical for its formulation and application in biological studies.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are key factors that determine the compound's utility in chemical syntheses and its interaction with biological systems. The spirocyclic structure of diazaspirodecanones plays a significant role in defining these properties and contributes to the molecule's unique chemical behavior.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular application of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could involve further studies to fully characterize its physical and chemical properties, investigations into its biological activity, or the development of new synthetic routes to produce the compound .

properties

IUPAC Name

2-(2-methylpropyl)-8-(2-methylpyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14(2)12-22-13-19(11-17(22)23)6-9-21(10-7-19)18(24)16-5-4-8-20-15(16)3/h4-5,8,14H,6-7,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDXXJICOFCMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutyl-8-[(2-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

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